Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate is a synthetic heterocyclic compound belonging to the pyrrolo[2,3-b]pyridine class, also known as 7-azaindoles. This class of compounds is considered a bioisostere of indoles and purines, possessing significant potential in medicinal chemistry and materials science research. The presence of the bromo and carboxylate functionalities makes this compound a versatile building block for further chemical modifications, opening avenues for creating a diverse library of novel compounds with potential biological activities or material properties.
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate is a heterocyclic compound with the molecular formula and a molecular weight of approximately 255.07 g/mol. This compound is classified as a pyrrolopyridine derivative, which is significant due to its presence in various biologically active molecules and potential therapeutic applications, particularly in medicinal chemistry targeting specific enzyme pathways such as fibroblast growth factor receptors (FGFRs) .
The synthesis of methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate typically involves two main steps: bromination of the pyrrolopyridine precursor followed by esterification.
While detailed industrial production methods are not extensively documented, large-scale synthesis would likely focus on optimizing laboratory-scale methods for improved yield and cost-effectiveness. Process safety and efficiency are critical considerations in scaling up production .
The compound's structure features a pyrrolopyridine core with a carboxylate group and a bromine substituent. The key structural elements include:
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate can participate in various chemical reactions:
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate primarily acts as an inhibitor of fibroblast growth factor receptors (FGFRs). The mechanism involves:
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate has significant potential in scientific research and medicinal chemistry:
The C3-bromination of pyrrolopyridine scaffolds represents a critical transformation for enabling downstream derivatization, yet achieving high regioselectivity poses significant challenges due to multiple reactive sites. Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS: 1638760-65-2) exemplifies this complexity, requiring precise control over electrophilic aromatic substitution (EAS) parameters. Recent advances demonstrate that tetrabutylammonium tribromide (TBATB) serves as a superior reagent for C3-selective bromination, leveraging its mild reactivity and enhanced solubility in organic media. Systematic optimization reveals that solvent selection critically governs regioselectivity: acetonitrile affords 94% yield of C3-brominated product at 80°C, whereas DMSO promotes dibromination under identical conditions [6]. This solvent-dependent selectivity arises from differential solvation effects on the bromination transition state.
The inherent electronic bias of the pyrrolopyridine core further directs regiochemistry. Computational analyses of charge distribution in pyrrolo[2,3-b]pyridine indicate pronounced electron density at C3, rendering it susceptible to electrophilic attack. This aligns with observed kinetic preference for C3 functionalization over C2 or C5 positions. For 4-substituted derivatives, electron-withdrawing aryl groups enhance C3 reactivity, while electron-donating substituents moderately attenuate reaction rates [6]. Gram-scale syntheses confirm the operational robustness of TBATB-mediated bromination, achieving isolated yields >90% with minimal purification requirements.
Table 1: Optimization of C3-Bromination Parameters
Brominating Agent | Solvent | Temp (°C) | Reaction Time (h) | C3-Monobrominated Yield (%) |
---|---|---|---|---|
TBATB (1.2 eq) | MeCN | 80 | 12 | 94 |
TBATB (1.0 eq) | DMSO | 60 | 12 | 53 |
NBS | DMF | 25 | 24 | <50 |
Br₂ | CHCl₃ | 40 | 6 | 65 (with dibromination side products) |
The acid-labile 1H-pyrrole nitrogen necessitates protective strategies during carboxylate manipulation to prevent undesired protonation or side reactions. Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate typically employs SEM (2-(trimethylsilyl)ethoxymethyl) protection, which combines moderate steric bulk with orthogonal deprotection pathways. SEM installation proceeds quantitatively under mild basic conditions (K₂CO₃/DMF, 25°C), preserving ester integrity and bromine functionality [7]. Following carboxylate transformations—including hydrolysis to carboxylic acids or amidation—SEM removal is achieved cleanly using trifluoroacetic acid (TFA) in dichloromethane, with near-quantitative recovery of the N-H pyrrole moiety.
Alternative strategies include tosyl protection for nitrogen stabilization during Suzuki-Miyaura couplings; however, this approach risks electrophilic side reactions at the electron-rich pyrrole ring. Comparative studies confirm SEM’s superiority in maintaining scaffold stability: while tosyl deprotection requires harsh reducing conditions (Mg/MeOH), SEM cleavage occurs under mildly acidic conditions without affecting the ester group or C-Br bond [7]. Post-deprotection analyses via ¹H NMR show no detectable racemization or ring degradation, underscoring the compatibility of SEM with carboxylate functionalization sequences.
The C3-bromine in Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate serves as a versatile handle for palladium-catalyzed cross-couplings, enabling systematic diversification of the heterocyclic core. Key transformations include:
Table 2: Cross-Coupling Applications of Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Reaction Type | Catalyst System | Key Reagent | Yield Range (%) | Application Significance |
---|---|---|---|---|
Suzuki-Miyaura | Pd(OAc)₂/XPhos | Arylboronic acids | 80–98 | Biaryl pharmacophores |
Hiyama Coupling | Pd(OAc)₂/NaOH/PEG-400 | Triethoxy(vinyl)silane | 71–91 | Conjugated materials synthesis |
Buchwald-Hartwig | Pd₂(dba)₃/BrettPhos | Morpholine, anilines | 75–92 | Kinase inhibitor precursors |
Carbonylative Coupling | PdCl₂(PPh₃)₂/CO (1 atm) | Benzylamine | 68 | Amide library generation |
Density functional theory (DFT) calculations (M06-2X/6-311+G) provide mechanistic rationale for the observed C3-regioselectivity in bromination reactions. Charge distribution mapping of the pyrrolo[2,3-b]pyridine core reveals substantial **negative electrostatic potential at C3 (-0.32 e), exceeding C2 (-0.18 e) or C5 (-0.21 e) sites. This electronic bias drives electrophile attack kinetics, with computed activation barriers for C3 bromination being 4.2 kcal/mol lower than for C2 bromination [3].
Transition state modeling further elucidates solvent effects: in acetonitrile, polarizable continuum models (PCM) show stabilization of the Wheland intermediate through dipole-dipole interactions, lowering the energy of C3-addition by 2.8 kcal/mol versus DMSO. For cross-coupling steps, DFT predicts oxidative addition as rate-determining, with Pd(0) insertion into the C-Br bond exhibiting ΔG‡ = 22.4 kcal/mol—values consistent with experimental kinetics [3]. These computational insights guide reagent selection; for example, identifying XPhos as optimal ligand due to its capacity to reduce reductive elimination barriers by 3.1 kcal/mol compared to triphenylphosphine. Machine learning workflows incorporating Hammett parameters and steric maps now enable in silico prediction of coupling yields for novel substrates, accelerating derivative library design.
Table 3: Computed Energetics for Key Reactions
Reaction Step | Method | Activation Energy (ΔG‡, kcal/mol) | Experimental Validation |
---|---|---|---|
C3-Bromination TS | M06-2X/PCM(MeCN) | 8.7 | k = 0.42 min⁻¹ |
C2-Bromination TS | M06-2X/PCM(MeCN) | 12.9 | Not observed |
Oxidative Addition (Pd(0)) | B3LYP/SMD(DMF) | 22.4 | Rate = 0.15 h⁻¹ |
XPhos Reductive Elimination | ωB97X-D/def2-TZVP | 14.2 | Yield = 98% (vs 73% PPh₃) |
Compounds Mentioned in Text:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: